molecular formula C4H6BN3O2 B151057 2-Aminopyrimidine-5-boronic acid CAS No. 936250-22-5

2-Aminopyrimidine-5-boronic acid

Cat. No. B151057
M. Wt: 138.92 g/mol
InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N
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Patent
US08895729B2

Procedure details

To a mixture of [2-[(tert-butoxycarbonyl)amino]pyrimidin-5-yl]boronic acid 12 (40.0 kg, 49 wt % by HPLC, 82.0 mol) in water (245 kg) was added concentrated hydrochloric acid (39.6 L) while maintaining the temperature below 30° C. The reaction mixture was stirred for 12 h and was then cooled to 10° C. The pH of the mixture was adjusted to 6.5 by addition of 50% aqueous sodium hydroxide solution while maintaining the temperature below 15° C. and the mixture was then stirred for 1 h. Water (69.0 kg) was added and the mixture was aged for 30 min. The resulting slurry was filtered and the cake was dried under vacuum at 50° C. to afford 2-aminopyrimidin-5-ylboronic acid III (10.2 kg, 90% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.50 (s, 2H), 7.97 (s, 2H), 6.74 (s, 2H).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
245 kg
Type
solvent
Reaction Step One
Quantity
39.6 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[N:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[CH:11][N:10]=1)=O)(C)(C)C.Cl.[OH-].[Na+]>O>[NH2:8][C:9]1[N:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)B(O)O
Name
Quantity
245 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
39.6 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
69 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C.
STIRRING
Type
STIRRING
Details
the mixture was then stirred for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
the mixture was aged for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
the cake was dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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